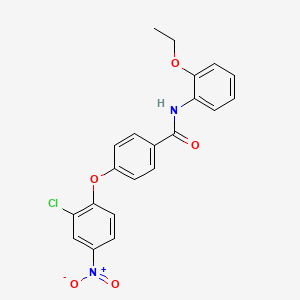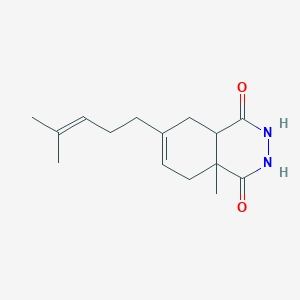
N-(1-methyl-3-phenylpropyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-methyl-3-phenylpropyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide, commonly known as MPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. MPP is a derivative of the opioid receptor antagonist, naltrexone, and has been found to exhibit a range of biochemical and physiological effects.
作用機序
MPP acts as a partial agonist at the mu-opioid receptor, which is involved in the regulation of pain and reward pathways in the brain. It also exhibits activity at the delta-opioid receptor, which is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects:
MPP has been found to exhibit analgesic effects in animal models of pain, suggesting that it may be useful in the treatment of chronic pain conditions. It has also been found to exhibit anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, MPP has been found to exhibit neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
実験室実験の利点と制限
One advantage of using MPP in lab experiments is that it has been well-characterized and its mechanism of action is relatively well-understood. Additionally, MPP has been found to exhibit a range of biochemical and physiological effects, making it a versatile tool for studying various disease processes. However, one limitation of using MPP in lab experiments is that it may exhibit off-target effects at other opioid receptors, which may complicate the interpretation of results.
将来の方向性
There are several potential future directions for research on MPP. One area of interest is the development of more selective and potent derivatives of MPP that exhibit fewer off-target effects. Additionally, further studies are needed to fully elucidate the mechanism of action of MPP and to determine its potential therapeutic applications in various disease conditions. Finally, the development of novel drug delivery systems for MPP may enhance its efficacy and reduce potential side effects.
合成法
MPP can be synthesized through a multistep process involving the reaction of naltrexone with various reagents. One common method involves the reaction of naltrexone with 1-bromo-3-phenylpropane to produce N-(1-methyl-3-phenylpropyl)naltrexone, which is then converted to MPP through a series of reactions.
科学的研究の応用
MPP has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been found to exhibit analgesic, anti-inflammatory, and neuroprotective effects, making it a promising candidate for the treatment of various diseases and conditions.
特性
IUPAC Name |
4-phenyl-N-(4-phenylbutan-2-yl)oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO2/c1-18(12-13-19-8-4-2-5-9-19)23-21(24)22(14-16-25-17-15-22)20-10-6-3-7-11-20/h2-11,18H,12-17H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFGNKFXGCXHFBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2(CCOCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-phenyl-N-(4-phenylbutan-2-yl)oxane-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-5-methyl-2-furamide](/img/structure/B5038047.png)
![2-[(4-chlorophenyl)thio]-N-(4-iodo-2-methylphenyl)acetamide](/img/structure/B5038048.png)
![1-ethyl-4-{3-[1-(3-pyridinylacetyl)-4-piperidinyl]propanoyl}piperazine](/img/structure/B5038056.png)
![2,2-bis(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]cyclopropanecarboxamide](/img/structure/B5038058.png)

![methyl 5-[3-(acetyloxy)-4-(benzoylamino)tetrahydro-2-thienyl]pentanoate](/img/structure/B5038078.png)

![4-ethoxy-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B5038091.png)

![N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B5038103.png)
![N'-[2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-diethyl-1,2-ethanediamine](/img/structure/B5038120.png)
![1-[(4-methylphenoxy)acetyl]-4-(4-phenylcyclohexyl)piperazine oxalate](/img/structure/B5038121.png)
![N-cyclohexyl-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide](/img/structure/B5038138.png)
![N-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-4-(4-morpholinyl)-1-butanamine](/img/structure/B5038146.png)